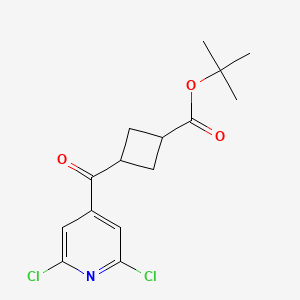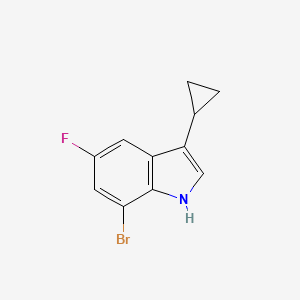
2-(3-Fluorophenyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)cyclohexan-1-amine is a chemical compound that belongs to the class of arylcyclohexylamines This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which is bonded to a cyclohexanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)cyclohexan-1-amine typically involves several steps. One common method starts with the reaction of cyclohexanone with 3-fluorophenyl magnesium bromide to form the corresponding alcohol. This intermediate is then subjected to dehydration to yield the desired product. The reaction conditions often involve the use of acidic catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)cyclohexan-1-amine has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Studies have investigated its effects on biological systems, including its potential as a pharmacological agent.
Medicine: Research has focused on its anesthetic and analgesic properties, similar to those of ketamine.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. This interaction leads to the inhibition of calcium ion influx, resulting in its anesthetic and analgesic effects .
Comparación Con Compuestos Similares
2-(3-Fluorophenyl)cyclohexan-1-amine can be compared with other similar compounds, such as:
Ketamine: Both compounds share a similar structure and mechanism of action, but the presence of the fluorine atom in this compound may confer different pharmacological properties.
2-Fluorodeschloroketamine: This compound is another fluorinated analog of ketamine, with similar dissociative effects.
List of Similar Compounds
- Ketamine
- 2-Fluorodeschloroketamine
- Phencyclidine (PCP)
- Tiletamine
These compounds share structural similarities and often exhibit comparable pharmacological effects, making them subjects of interest in both scientific research and clinical applications.
Propiedades
Fórmula molecular |
C12H16FN |
|---|---|
Peso molecular |
193.26 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16FN/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-12H,1-2,6-7,14H2 |
Clave InChI |
YMNWSOHSDXGHDD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C2=CC(=CC=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)



![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)


![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)
![(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol](/img/structure/B13906974.png)
![3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B13906978.png)



